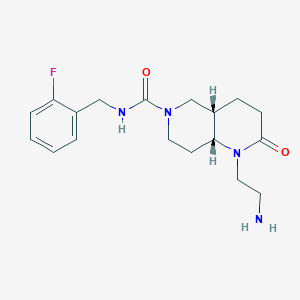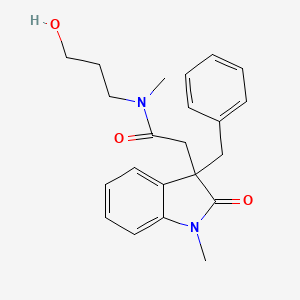
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one, also known as Moracin M, is a natural compound found in the root bark of Morus alba L., commonly known as the white mulberry tree. This compound has been studied extensively for its potential therapeutic effects in various diseases.
Mécanisme D'action
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M exerts its therapeutic effects through various mechanisms. In cancer cells, it induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins. In diabetes, it improves insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. Inflammation is reduced by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M has been shown to have various biochemical and physiological effects. In cancer cells, it induces DNA damage and inhibits cell proliferation. In diabetes, it improves glucose uptake and insulin sensitivity. Inflammation is reduced by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M in lab experiments is its natural origin, which reduces the risk of toxicity and side effects. However, the limited availability and high cost of the compound can be a limitation for some experiments. Additionally, the compound's low solubility in water can make it difficult to use in certain experiments.
Orientations Futures
Future research on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M can focus on its potential therapeutic effects in other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more efficient synthesis methods and the identification of more potent analogs can improve the compound's therapeutic potential. Finally, studies can be conducted to investigate the compound's pharmacokinetics and toxicity in vivo to determine its suitability as a potential drug candidate.
Conclusion:
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M is a natural compound found in the root bark of Morus alba L. that has been studied extensively for its potential therapeutic effects in various diseases. Its anti-cancer, anti-diabetic, and anti-inflammatory properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M can be synthesized from the root bark of Morus alba L. using various extraction and purification methods. One such method involves extracting the root bark with ethanol, followed by column chromatography using silica gel and eluted with a mixture of ethyl acetate and hexane. The purified compound can then be identified using various spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M has been studied for its potential therapeutic effects in various diseases such as cancer, diabetes, and inflammation. Studies have shown that 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have anti-diabetic effects by reducing blood glucose levels and improving insulin sensitivity. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M has anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-13(5-4-12-2-1-7-17-12)11-3-6-14-15(10-11)19-9-8-18-14/h1-7,10H,8-9H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOHIWYSRXRXEL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-(furan-2-YL)prop-2-EN-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methylpyrrolidin-1-yl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5302487.png)


![3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide](/img/structure/B5302528.png)
![3-[(2-ethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5302535.png)
![8-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5302540.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(1H-pyrrol-2-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5302546.png)
![2-(2-chloro-4-{[(2-hydroxy-2-phenylethyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5302552.png)
![N-(pyridin-2-ylmethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5302564.png)
![4-(2-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5302575.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-furamide](/img/structure/B5302578.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5302581.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5302595.png)